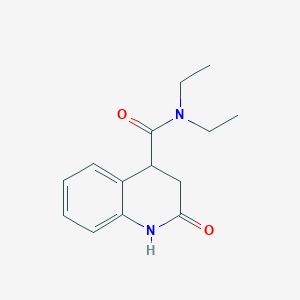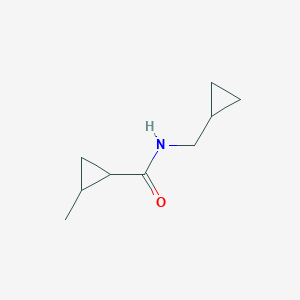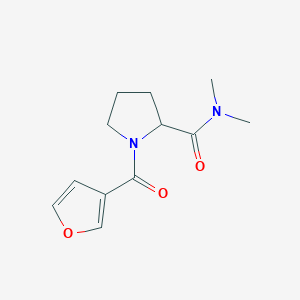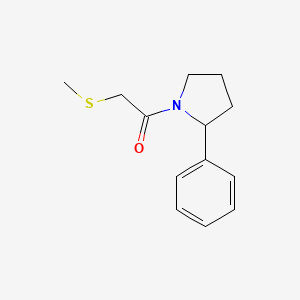
2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one, also known as MPPC, is a chemical compound that has been studied for its potential therapeutic applications. MPPC belongs to the class of pyridazinone derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one involves its ability to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance cognitive function. 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one in lab experiments include its ability to exhibit various biochemical and physiological effects, as well as its potential therapeutic applications. However, the limitations of using 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one in lab experiments include the need for further research to determine its safety and efficacy, as well as the potential for toxicity at high doses.
Future Directions
There are several future directions for the study of 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one. Further research is needed to determine its safety and efficacy in humans, as well as its potential use in the treatment of neurodegenerative diseases and cancer. Additionally, the development of new synthesis methods for 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one may lead to improved yields and reduced costs. Finally, the study of 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one in combination with other compounds may lead to the development of more effective therapeutic treatments.
Synthesis Methods
The synthesis of 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one involves the condensation of 2-phenylpyrrolidine-1-carboxylic acid with 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid, followed by reduction of the nitro group to an amine group. The resulting product is then acylated with ethyl chloroformate to obtain 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one.
Scientific Research Applications
2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-18-15(20)10-9-13(17-18)16(21)19-11-5-8-14(19)12-6-3-2-4-7-12/h2-4,6-7,14H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQYJTPJUAHWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(=N1)C(=O)N2CCCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493210.png)


![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7493250.png)



![4-[4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7493270.png)



